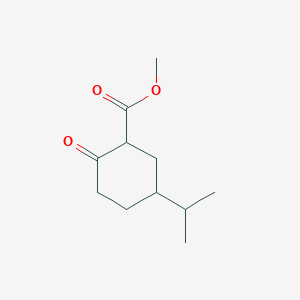

Methyl 2-oxo-5-(propan-2-yl)cyclohexane-1-carboxylate

Description

Methyl 2-oxo-5-(propan-2-yl)cyclohexane-1-carboxylate is a cyclohexane derivative featuring a ketone group at position 2, an isopropyl substituent at position 5, and a methyl ester at position 1. The compound is reported to have a purity of 95% . Its synthesis likely involves esterification and substitution reactions, as inferred from analogous protocols in , which describes multi-step syntheses of structurally related cyclohexane carboxylates .

Properties

IUPAC Name |

methyl 2-oxo-5-propan-2-ylcyclohexane-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18O3/c1-7(2)8-4-5-10(12)9(6-8)11(13)14-3/h7-9H,4-6H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXUUHZWQXDDZAU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1CCC(=O)C(C1)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-oxo-5-(propan-2-yl)cyclohexane-1-carboxylate typically involves the esterification of the corresponding carboxylic acid with methanol in the presence of a catalyst such as sulfuric acid . The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-oxo-5-(propan-2-yl)cyclohexane-1-carboxylate undergoes various chemical reactions including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions include various ketones, alcohols, and substituted esters, depending on the specific reagents and conditions used .

Scientific Research Applications

Methyl 2-oxo-5-(propan-2-yl)cyclohexane-1-carboxylate is a versatile organic compound with the molecular formula and a molecular weight of 198.26 g/mol. It is commonly used as a building block in organic synthesis and has applications in various fields, including pharmaceuticals and materials science.

Scientific Research Applications

This compound has a wide range of applications in scientific research:

- Chemistry It serves as a building block for synthesizing complex organic molecules.

- Biology This compound can be employed in studying enzyme-catalyzed reactions and metabolic pathways.

- Industry It is used in producing polymers, resins, and other materials.

Chemical Reactions

This compound undergoes various chemical reactions:

- Oxidation It can be oxidized to form corresponding ketones or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.

- Reduction Reduction reactions can convert the ester group to an alcohol. Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

- Substitution The ester group can undergo nucleophilic substitution reactions to form different derivatives. Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

The major products formed from these reactions include various ketones, alcohols, and substituted esters, depending on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of Methyl 2-oxo-5-(propan-2-yl)cyclohexane-1-carboxylate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the corresponding carboxylic acid, which can then participate in various biochemical pathways. The compound’s effects are mediated through its interactions with enzymes and other proteins involved in these pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following compounds share structural similarities with Methyl 2-oxo-5-(propan-2-yl)cyclohexane-1-carboxylate, differing in substituents or ester groups:

Methyl 5-methyl-2-oxocyclohexane-1-carboxylate

- Molecular Formula : C₉H₁₄O₃

- Molecular Weight : 170.21 g/mol

- CAS No.: 56576-40-0

- Key Differences: Replaces the isopropyl group at position 5 with a methyl group.

Ethyl 2-oxo-5-(trifluoromethyl)cyclohexane-1-carboxylate

- Molecular Formula : Likely C₁₀H₁₁F₃O₃ (estimated from structure).

- Key Differences : Substitutes the isopropyl group with a trifluoromethyl (-CF₃) group and uses an ethyl ester. The -CF₃ group introduces strong electron-withdrawing effects, which may alter reactivity (e.g., in nucleophilic acyl substitution) and increase thermal stability. The ethyl ester could reduce crystallinity compared to the methyl ester .

Methyl 1-(2-chloro-6-formyl-7H-pyrrolo[2,3-d]pyrimidin-7-yl)cyclohexane-1-carboxylate

- Molecular Formula : C₁₆H₁₅ClN₄O₃ (from , Step 4).

- Molecular Weight : 354.77 g/mol (calculated).

- This structural modification significantly increases molecular weight and may enhance biological activity, as seen in pharmaceutical intermediates .

Table 1: Structural and Functional Comparison

Functional and Reactivity Insights

- Hydrogen Bonding : The ketone (2-oxo) and ester groups in these compounds can participate in hydrogen bonding, influencing crystal packing (as per ’s discussion on graph-set analysis) . For example, the trifluoromethyl derivative may exhibit weaker hydrogen bonding due to the -CF₃ group’s hydrophobicity.

- Synthetic Accessibility : Methyl and ethyl esters are typically synthesized via acid-catalyzed esterification. The isopropyl and trifluoromethyl groups may require specialized reagents (e.g., isopropyl halides or trifluoromethylation agents) .

- Purity Challenges : All compounds are reported at 95% purity , suggesting similar purification challenges, likely addressed via column chromatography .

Biological Activity

Methyl 2-oxo-5-(propan-2-yl)cyclohexane-1-carboxylate, with the molecular formula C₁₁H₁₈O₃ and a molecular weight of 198.26 g/mol, is a compound characterized by its unique cyclohexane ring structure featuring both a ketone and an ester functional group. This article delves into its biological activity, synthesis, mechanisms of action, and potential applications in various fields.

The synthesis of this compound typically involves the esterification of the corresponding carboxylic acid with methanol in the presence of a catalyst such as sulfuric acid. This compound can undergo various chemical reactions including:

- Oxidation : Converts to corresponding ketones or carboxylic acids.

- Reduction : The ester group can be reduced to form alcohols.

- Substitution : The ester group can undergo nucleophilic substitution reactions to yield different derivatives.

Interaction with Biomolecules

This compound interacts with various biomolecules, influencing metabolic pathways and enzymatic reactions. The ester group can hydrolyze to release the corresponding carboxylic acid, which may participate in biochemical processes.

Mechanisms of Action :

- Enzyme Interaction : The compound may act as a substrate or inhibitor for specific enzymes, impacting metabolic pathways.

- Cell Signaling : It may modulate signaling pathways through interactions with proteins involved in cellular functions .

Therapeutic Potential

Recent studies have explored the therapeutic potential of this compound. For instance, research has indicated its possible role in anti-inflammatory processes and as a precursor in drug synthesis .

Applications in Industry

This compound is utilized in:

- Organic Synthesis : As a building block for complex organic molecules.

- Biological Research : In studies focusing on enzyme-catalyzed reactions and metabolic pathways.

- Industrial Production : Used in the manufacture of polymers and specialty chemicals.

Comparative Analysis with Similar Compounds

This compound shares structural similarities with other compounds, which can provide insights into its unique properties.

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Ethyl 2-oxo-5-(propan-2-yl)cyclohexane-1-carboxylate | Similar cyclohexane structure; ethyl instead of methyl | Presence of ethyl group alters reactivity |

| Methyl 2-hydroxycyclohexanecarboxylate | Hydroxyl instead of ketone | Different functional group changes chemical behavior |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Methyl 2-oxo-5-(propan-2-yl)cyclohexane-1-carboxylate, and how can purity be optimized during synthesis?

- Methodology : The compound is typically synthesized via multi-step reactions involving condensation and substitution steps. For example, cyclohexanone derivatives are functionalized using catalysts like BF₃·Et₂O for cyclization ( ). Purification involves column chromatography (silica gel, hexane/ethyl acetate gradients) and recrystallization (ethanol/water mixtures). Purity ≥95% is achievable by monitoring reaction progress via TLC and HPLC ().

Q. How is the structural integrity of this compound validated in academic research?

- Methodology : Use X-ray crystallography to resolve the cyclohexane ring conformation and substituent positions (e.g., propionyloxy groups) (). Complementary techniques include:

- NMR : H and C NMR to confirm methyl (δ 1.2–1.4 ppm) and carbonyl (δ 170–175 ppm) groups.

- FT-IR : Peaks at ~1730 cm⁻¹ (ester C=O) and ~1670 cm⁻¹ (ketone C=O) ().

Q. What analytical methods are recommended for assessing purity and stability under varying storage conditions?

- Methodology :

- Purity : HPLC (C18 column, methanol/water mobile phase) with UV detection at 254 nm ().

- Stability : Accelerated degradation studies (40°C/75% RH for 6 months) with LC-MS to identify degradation products (e.g., hydrolysis of the ester group) ( ).

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity in novel reaction pathways?

- Methodology : Density Functional Theory (DFT) calculations (B3LYP/6-31G* basis set) to model transition states and regioselectivity in reactions (e.g., electrophilic substitution at the cyclohexane ring). Compare computed IR spectra with experimental data to validate models ( ).

Q. What strategies resolve contradictions in reported biological activity data for this compound?

- Methodology :

- Dose-Response Studies : Test cytotoxicity across concentrations (1–100 µM) in cell lines (e.g., HEK293) to identify non-specific effects.

- Structure-Activity Relationships (SAR) : Modify substituents (e.g., replacing the isopropyl group with tert-butyl) to isolate bioactive motifs ( ).

Q. How does hydrogen bonding influence the compound’s crystal packing and solubility?

- Methodology : Graph set analysis (Etter’s formalism) of X-ray data to classify hydrogen-bonding patterns (e.g., C=O⋯H–O interactions). Solubility is tested in DMSO, ethanol, and aqueous buffers (pH 2–9) to correlate with lattice energy ( ).

Q. What experimental designs optimize catalytic asymmetric synthesis of this compound?

- Methodology :

- Catalyst Screening : Chiral ligands (e.g., BINOL-derived phosphoric acids) in Pd-catalyzed coupling reactions ().

- Kinetic Resolution : Monitor enantiomeric excess (ee) via chiral HPLC (Chiralpak AD-H column) ( ).

Data Contradiction Analysis

Q. How to address discrepancies in reported melting points or spectroscopic data?

- Methodology : Cross-validate using:

- DSC : Measure melting points under standardized heating rates (5°C/min).

- High-Resolution MS : Confirm molecular ion peaks ([M+H]⁺) to rule out impurities ( ).

Q. Why do synthetic yields vary across studies, and how can reproducibility be improved?

- Root Causes : Differences in catalyst loading (e.g., Pd(PPh₃)₂Cl₂ at 5 mol% vs. 10 mol%) or solvent polarity (THF vs. DMAc).

- Solution : Optimize via Design of Experiments (DoE) to identify critical parameters (e.g., temperature, solvent) ().

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.